2-Chloro-2-fluoroethanol
Description
Significance of Vicinal Haloalcohols in Organic Synthesis and Advanced Chemical Research
Vicinal haloalcohols, or halohydrins, are a class of organic compounds where a halogen and a hydroxyl group are attached to adjacent carbon atoms. wikipedia.org These compounds are valuable building blocks in organic synthesis. researchgate.net Their utility stems from their ability to undergo various chemical transformations, making them key intermediates in the preparation of a wide range of more complex molecules. scbt.comresearchgate.net
One of the most notable reactions of vicinal haloalcohols is their intramolecular cyclization in the presence of a base to form epoxides. wikipedia.org This reaction is a cornerstone of industrial synthesis, for instance, in the production of propylene (B89431) oxide. wikipedia.org Beyond this, the halogen and hydroxyl groups can be manipulated to introduce other functionalities, highlighting their versatility in synthetic chemistry. researchgate.net The regioselective synthesis of vicinal haloalcohols from epoxides is a well-established method, often employing reagents like triphenylphosphine (B44618) in combination with N-haloimides. researchgate.net
Overview of Dihalogenated Ethanols in Contemporary Chemical Studies
Dihalogenated ethanols, a subset of halogenated alcohols, possess two halogen atoms. Their properties and reactivity are of considerable interest in contemporary chemical research. The presence of two halogens significantly influences the molecule's electronic properties, acidity, and reactivity patterns.
For example, 2,2-difluoroethanol (B47519) (CHF₂CH₂OH) is known to be more acidic than ethanol (B145695) and is prepared by the hydrolysis of 2-bromo-1,1-difluoroethane. researchgate.net In contrast, 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) is even more acidic and has the unique ability to dissolve polyamides at room temperature. researchgate.net The study of these compounds provides insights into the effects of multiple halogen substitutions on the physicochemical properties of alcohols.
The synthesis of dihalogenated ethanols can be challenging due to the potential for competing reactions. For instance, the synthesis of 2,2-dichloro-2-fluoroethanol (B1217128) can be complicated by elimination reactions that may produce 2-chloro-2-fluoroethylene, requiring careful control of reaction conditions.
Research Landscape of 2-Chloro-2-fluoroethanol: Unique Structural Attributes and Research Opportunities
This compound (C₂H₄ClFO) is a dihalogenated ethanol with a unique substitution pattern, featuring both a chlorine and a fluorine atom on the same carbon. chemspider.comnih.gov This specific arrangement of halogens creates a chiral center, leading to interesting stereochemical considerations.
The conformational landscape of 2-haloethanols has been a subject of significant research interest. Studies on related compounds like 2-fluoroethanol (B46154) have shown a preference for the gauche conformation due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the halogen atom. acs.orgpsu.educdnsciencepub.com This interaction stabilizes the gauche form over the anti form. acs.org Electron diffraction studies of 2-fluoroethanol have indicated that the molecules exist almost entirely in the gauche form. acs.org The hydrogen bond strength in 2-fluoroethanol is estimated to be significant. psu.edu
The presence of both chlorine and fluorine in this compound introduces a more complex interplay of steric and electronic effects that influence its conformational preferences and reactivity. High-resolution infrared spectroscopy of related molecules like 1-chloro-2-fluoroethane (B1294213) has revealed insights into vibrational mode coupling, which is influenced by intramolecular interactions. aip.org
The synthesis of this compound presents unique challenges and opportunities. While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for preparing halogenated alcohols can be inferred. For example, the synthesis of 2-fluoroethanol can be achieved by treating 2-chloroethanol (B45725) with potassium fluoride (B91410). wikipedia.org This suggests that nucleophilic substitution reactions could be a viable pathway.
The unique structural attributes of this compound, including its chirality and the presence of two different halogens on the same carbon, make it a compelling target for further research in areas such as asymmetric synthesis, conformational analysis, and as a potential building block for novel fluorinated and chlorinated molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-fluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO/c3-2(4)1-5/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACLFFCXOEWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594344 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13891-54-8 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Design for 2 Chloro 2 Fluoroethanol
Stereoselective Synthesis of 2-Chloro-2-fluoroethanol Isomers
The synthesis of specific isomers of this compound, a molecule with a chiral center at the carbon bearing two different halogen atoms, presents a significant challenge. Control over the three-dimensional arrangement of atoms is paramount, and researchers have developed highly specialized methods to achieve enantiopure and diastereomerically pure haloethanols.
Development of Novel Reagents and Catalytic Systems for Halogenation and Hydroxylation
The creation of vicinal halohydrins, compounds with a halogen and a hydroxyl group on adjacent carbons, is a fundamental transformation in organic synthesis. Modern advancements have moved beyond classical methods to introduce sophisticated reagents and catalytic systems that offer greater control and efficiency. A key strategy for synthesizing compounds like this compound involves the stereoselective electrophilic fluorination of a corresponding α-chloro precursor. nih.govresearchgate.net For instance, the fluorination of α-chloro-β-keto esters using chiral nickel complexes in the presence of Selectfluor has been shown to produce fluorinated products with excellent enantioselectivities, in some cases up to 99% ee. researchgate.net
Another advanced approach involves the highly regio- and stereoselective halohydroxylation of 1,2-allenyl sulfoxides. acs.org This method uses an electrophilic halogen source (X+) and water to generate E-stereoselective allylic alcohols with defined stereochemistry. acs.org Furthermore, the regioselective ring-opening of epoxides serves as a powerful route to halohydrins. organic-chemistry.orgorganic-chemistry.org Systems utilizing trihaloisocyanuric acid and triphenylphosphine (B44618) under mild, neutral conditions can convert epoxides to vicinal chlorohydrins with high yields and reproducibility. organic-chemistry.org These catalytic approaches avoid harsh traditional reagents and offer precise control over the regioselectivity of the ring-opening. organic-chemistry.org
Enantioselective and Diastereoselective Routes to Substituted Haloethanols
Achieving high levels of enantioselectivity and diastereoselectivity is crucial for producing specific isomers of substituted haloethanols. Biocatalysis has emerged as a powerful tool in this domain. Aromatic α-halohydrins, which are structurally related to this compound, can be synthesized in high yield and enantiomerically pure form using biocatalysts. tandfonline.comyyu.edu.tr For example, strains of Lactobacillus curvatus have been successfully used for the asymmetric reduction of α-haloketones to the corresponding (R)-2-haloethanols with greater than 99% enantiomeric excess (ee). tandfonline.comyyu.edu.trresearchgate.net This biocatalytic approach is noted for its environmentally friendly conditions and potential for commercial-scale application. yyu.edu.tr
Organocatalysis provides another robust strategy for asymmetric synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids, can facilitate enantioselective halocyclization reactions, where an alkene is attacked by a halenium ion with subsequent intramolecular ring closure. rsc.org A general route to chiral β-fluoroalcohols, key precursors for many fluorinated compounds, involves organocatalytic α-fluorination followed by reduction, yielding products with high enantioselectivity (87–96% ee). nih.gov These stable chiral intermediates can then be converted to the desired haloethanol derivatives. nih.gov Such methods that set a key stereocenter in a stable intermediate are vital for reproducibly achieving high enantiomeric purity. nih.gov
Table 1: Comparison of Catalytic Systems for Enantioselective Haloalcohol Synthesis
| Catalytic System | Reaction Type | Substrate Example | Key Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Lactobacillus curvatus | Asymmetric Reduction | 2-bromo-1-(naphthalen-2-yl)ethanone | Biocatalytic, environmentally friendly | >99% tandfonline.comyyu.edu.tr |
| Chiral Nickel Complex / Selectfluor | Electrophilic Fluorination | α-chloro-β-keto ester | Access to α-chloro-α-fluoro carbonyls | Up to 99% researchgate.net |
| Organocatalyst (Proline-derived) | α-Fluorination/Reduction | Aliphatic Aldehydes | Forms stable β-fluoroalcohol intermediate | 87-96% nih.gov |
| (DHQD)₂PHAL Organocatalyst | Halocyclization | Unsaturated Amides/Carbamates | Asymmetric halenium ion delivery | Not specified for haloethanols |
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is an indispensable tool for probing the intricate details of reaction mechanisms. By replacing specific atoms with their heavier isotopes, chemists can trace atomic pathways, determine rate-limiting steps, and verify the stereochemical outcomes of complex reactions.
Radiosynthesis of Fluorine-18 Labeled Derivatives and Analogs
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for use in Positron Emission Tomography (PET), a powerful molecular imaging technique. researchgate.netresearchgate.net The synthesis of ¹⁸F-labeled analogs of this compound, particularly 2-[¹⁸F]fluoroethanol, is well-established and serves as a critical building block for creating PET tracers. rsc.org
A common and efficient one-step method for preparing 2-[¹⁸F]fluoroethanol involves the reaction of no-carrier-added ¹⁸F-fluoride with ethylene (B1197577) carbonate. researchgate.netresearchgate.net This reaction is typically performed at high temperatures (e.g., 165°C) and the resulting 2-[¹⁸F]fluoroethanol is purified by distillation, affording high decay-corrected radiochemical yields of up to 88%. researchgate.net The synthesized 2-[¹⁸F]fluoroethanol can then be used as a nucleophile to be coupled with other molecules, creating ¹⁸F-labeled esters and ethers for various imaging applications. researchgate.netmdpi.com For example, it has been used to synthesize tracers for imaging cholinesterases and angiotensin II type 1 receptors. researchgate.netmdpi.com
Deuterium (B1214612) and Carbon-13 Labeling for Spectroscopic and Kinetic Studies
Stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are fundamental to investigating reaction mechanisms without the constraints of radioactivity. symeres.com These isotopes allow for detailed kinetic and spectroscopic studies to differentiate between proposed reaction pathways. symeres.comnih.gov
Deuterium labeling is particularly useful for determining the stereochemistry of addition reactions. rsc.org In the study of halofunctionalization reactions, the synthesis of E-deuterated alkene substrates allows for the complete characterization of the addition stereochemistry. rsc.org For example, by analyzing the NMR spectrum of the product formed from a deuterated starting material, researchers can determine whether the halogen and the nucleophile added in a syn (on the same face) or anti (on opposite faces) fashion. rsc.org This information is crucial for distinguishing between a concerted mechanism and a stepwise mechanism that proceeds through an intermediate like a bridged halonium ion or an open carbocation. rsc.orgnih.gov Similarly, ¹³C labeling can be used to probe kinetic isotope effects (KIEs), which measure changes in reaction rate upon isotopic substitution and provide insight into bond-breaking and bond-forming events in the transition state of the rate-determining step. nih.gov
Table 2: Applications of Isotopic Labeling in Studying Halohydrin Formation
| Isotope | Labeling Strategy | Purpose | Information Gained |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Radiosynthesis of 2-[¹⁸F]fluoroethanol | Preparation of PET imaging agents | Allows in vivo tracking of molecules containing the fluoroethyl moiety researchgate.netrsc.org |
| Deuterium (²H) | Synthesis of deuterated alkene precursors | Mechanistic elucidation of halocyclization | Determination of syn vs. anti addition stereochemistry rsc.org |
| Carbon-13 (¹³C) | Synthesis of ¹³C-enriched substrates | Kinetic Isotope Effect (KIE) studies | Insights into transition state structure and rate-determining step symeres.comnih.gov |
Green Chemistry Approaches in Halogenated Ethanol (B145695) Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly being applied to the synthesis of halogenated compounds. nih.govacs.org These approaches focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product (atom economy). acs.orgmdpi.com
Several green strategies have been developed for the synthesis of halohydrins. One notable biomimetic method involves the regioselective ring-opening of epoxides in water, using β-cyclodextrin as a recoverable and reusable catalyst. organic-chemistry.org This process avoids organic solvents and mimics enzyme-like selectivity, leading to high yields of pure product at room temperature. organic-chemistry.org Another approach focuses on eliminating the need for both solvents and catalysts entirely. rsc.orgrsc.org The reaction of cyclic ethers with organic acid halides can proceed under solvent- and catalyst-free conditions to produce halohydrin esters in high yields with simple work-up procedures. rsc.orgrsc.org
The choice of reagents is also critical. The use of trihaloisocyanuric acids (TCCA, TBCA) as halogenating agents is considered a greener alternative because they are stable, inexpensive, and the cyanuric acid byproduct is recyclable. organic-chemistry.org A metal-free pathway for synthesizing cyclic carbonates (related to the cyclization of haloethanols) from alkylene chlorohydrins and carbon dioxide (CO₂) has also been reported. rsc.org This method operates at room temperature and uses the chlorohydrin itself as both a reagent and a solvent, which simplifies separation and reduces the use of other solvents like DMSO. rsc.org These examples highlight a clear trend towards developing safer, more sustainable, and efficient methods for the synthesis of halogenated ethanols and their derivatives. acs.orgimist.ma
Solvent Effects in Haloalcohol Formation and Optimization of Reaction Media
The synthesis of mixed haloalcohols such as this compound is subject to significant influence by the reaction solvent. While specific literature on the synthesis of this compound is sparse, the principles governing the formation of related haloalcohols provide a strong framework for understanding and optimizing reaction media. The choice of solvent can dramatically affect reaction rates, yields, and selectivity by influencing the stability of reactants, transition states, and intermediates.
Research into the synthesis of analogous compounds, such as the conversion of 2-chloroethanol (B45725) to 2-fluoroethanol (B46154) via nucleophilic substitution (a Finkelstein-type reaction), underscores the importance of solvent polarity. wikipedia.org Generally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to enhance the efficiency of fluorination reactions. These solvents are effective at solvating the cation of the fluoride (B91410) salt (e.g., potassium fluoride) while leaving the fluoride anion relatively free and highly nucleophilic, thereby accelerating the rate of substitution.
Conversely, in certain catalytic processes, nonpolar solvents may be preferred. In phosphine-catalyzed reactions where 2-chloroethanol and 2-fluoroethanol have been used as additives, nonpolar solvents were found to yield more favorable outcomes. nih.gov This effect is attributed to the more efficient association of the alcohol additives with zwitterionic intermediates in a less polar environment, which can be crucial for shifting reaction equilibria toward the desired product. nih.gov
Furthermore, fluorinated alcohols themselves, including 2-fluoroethanol and 2,2,2-trifluoroethanol (B45653) (TFE), are increasingly utilized as reaction media to promote specific chemical transformations. nih.gov These solvents possess a unique combination of high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity. nih.govresearchgate.net In a study on asymmetric propargylic hydrazination, transitioning the solvent from common organic solvents to 2-fluoroethanol, and subsequently to TFE, resulted in a substantial increase in both reaction yield and enantioselectivity. nih.gov This highlights the potential of using fluorinated alcohols not just as products but as key media components for optimizing complex syntheses. The hydrogen-bonding capabilities of these solvents can stabilize intermediates and transition states, often leading to improved reaction outcomes. nih.gov An aqueous medium also represents a green chemistry approach, which has been successfully used in the synthesis of phenoxyethanol (B1677644) from 2-chloroethanol or 2-fluoroethanol, sometimes eliminating the need for a separate catalyst. google.com
The optimization of reaction media often involves creating a balance between these competing effects, tailored to the specific reaction mechanism.
Table 1: Influence of Solvent Type on Related Haloalcohol Reactions
| Reaction Type | Solvent Class | Typical Solvents | Observed Effect | Rationale |
|---|---|---|---|---|
| Nucleophilic Fluorination (Finkelstein-type) | Polar Aprotic | DMF, DMSO | Enhanced reaction rate and yield. | Stabilizes cation, leaving a highly reactive "naked" fluoride anion. |
| Phosphine-Catalyzed Coupling | Nonpolar | Dichloromethane, Toluene (B28343) | Improved product ratio and yield. nih.gov | Promotes efficient association of alcohol additives with reaction intermediates. nih.gov |
| Asymmetric Hydrazination | Fluorinated Alcohols | 2-Fluoroethanol, TFE | Increased yield and enantioselectivity. nih.gov | Stabilizes intermediates and transition states through strong hydrogen-bonding. nih.gov |
Catalyst Development for Environmentally Benign Synthesis Processes
The development of catalysts for the synthesis and subsequent reactions of haloalcohols is increasingly guided by the principles of green chemistry, emphasizing high efficiency, reusability, and the reduction of hazardous byproducts. nih.gov While catalyst systems specifically designed for this compound are not widely documented, research on analogous compounds provides insight into modern catalytic strategies.
A significant trend is the design of processes that minimize or eliminate the need for traditional catalysts, often by leveraging the properties of the reaction medium. For instance, the synthesis of phenoxyethanol from 2-chloroethanol and sodium phenolate (B1203915) can be achieved with a 98% yield in an aqueous solution at 70°C without any additional catalyst. google.comgoogle.com This approach is environmentally benign, avoiding the use of toxic catalysts and organic solvents. google.com
In other contexts, haloalcohols can themselves act as catalytic promoters. In phosphine-catalyzed reactions, alcohols such as 2-chloroethanol and 2-fluoroethanol have been employed as Brønsted acid additives. nih.gov Their function is to disrupt unfavorable coulombic interactions in key intermediates, shifting the reaction equilibrium to favor the formation of the desired product, such as a dihydropyrone. nih.gov This demonstrates a sophisticated reaction design where a simple haloalcohol plays a crucial catalytic role in a complex transformation.
For reactions involving the functionalization of haloalcohols, advanced catalyst systems are being developed. Palladium-catalyzed C–O cross-coupling reactions represent a powerful method for forming ethers from fluorinated alcohols, including 2-fluoroethanol. acs.org Research has shown that a catalyst system comprising a palladium source (e.g., tBuBrettPhos Pd G3) and a base like cesium carbonate in a solvent such as toluene can effectively couple 2-fluoroethanol with aryl bromides in high yield. acs.org Such catalytic methods are valued for their high efficiency and broad substrate scope. A competition experiment reacting a mix of 2,2,2-trifluoroethanol, 2,2-difluoroethanol (B47519), and 2-fluoroethanol showed that 2-fluoroethanol had intermediate reactivity, highlighting the subtle electronic effects that catalysts must navigate. acs.org
The development of heterogeneous and reusable catalysts is another cornerstone of green chemical synthesis. beilstein-journals.org While specific applications for this compound synthesis are yet to be reported, catalysts like sulfonated materials are widely used in acid-catalyzed processes and are often designed to be easily separable and recyclable, reducing waste and improving process economy. beilstein-journals.org
Table 2: Catalytic Systems and Approaches for Reactions Involving Simple Haloalcohols
| Catalytic Approach | Target Reaction | Catalyst/Promoter | Key Advantages |
|---|---|---|---|
| Catalyst-Free | Williamson Ether Synthesis | None (Aqueous Medium) | Environmentally benign, high yield, no catalyst separation needed. google.comgoogle.com |
| Brønsted Acid Promotion | Phosphine-Catalyzed Cycloaddition | 2-Chloroethanol, 2-Fluoroethanol | Shifts reaction equilibrium, improves product yield. nih.gov |
| Transition Metal Catalysis | C–O Cross-Coupling (Etherification) | tBuBrettPhos Pd G3 / Cs₂CO₃ | High efficiency, broad substrate scope for functionalization. acs.org |
Theoretical and Computational Investigations of 2 Chloro 2 Fluoroethanol Molecular Structure and Reactivity
Conformational Analysis and Intramolecular Interactions
The presence of the hydroxyl, chloro, and fluoro groups on a flexible ethane (B1197151) backbone gives rise to a complex conformational landscape for 2-Chloro-2-fluoroethanol. Theoretical studies have been instrumental in identifying the most stable conformers and understanding the forces that govern their relative energies.
Ab initio and Density Functional Theory (DFT) calculations have been employed to explore the potential energy surface of this compound and identify its stable rotamers. researchgate.netnih.govnih.gov Torsional motions around the C-C and C-O bonds lead to various conformers, primarily distinguished as gauche and anti forms.
Studies on similar 2-haloethanols, such as 2-fluoroethanol (B46154) and 2-chloroethanol (B45725), have consistently shown that gauche conformers are energetically favored over the trans (or anti) conformers. chemrxiv.orgdoubtnut.comcdnsciencepub.com For 2-fluoroethanol, the gauche conformer is preferred by at least 2 kcal/mol over the trans conformer. researchgate.net In the case of 2-chloroethanol, the gauche isomer is also found to be the more stable form. cdnsciencepub.com This preference in 2-haloethanols is often attributed to the formation of an intramolecular hydrogen bond. researchgate.net Theoretical calculations on 2-chloro- and 2-fluoro-ethanol have identified multiple stable conformers, with the most stable being a gauche form. researchgate.net For 2-chloroethanol, the relative order of conformer energies has been determined as Gg′ ⪡ Tt < Tg < Gt < Gg, with the Tt − Gg′ energy difference being 5.1 kJ mol−1. researchgate.net Similarly, for 2-fluoroethanol, the order is Gg′ ⪡ Tt < Gt ~ Tg ≈ Gg′, with an energy difference of 4.0 kJ mol−1 between the Tt and Gg' conformers. researchgate.net
Interactive Table: Calculated Relative Energies of 2-Haloethanol Conformers
| Compound | Conformer Notation | Relative Energy (kJ/mol) |
|---|---|---|
| 2-Chloroethanol | Gg' | 0.0 |
| Tt | 5.1 | |
| Tg | >5.1 | |
| Gt | >5.1 | |
| Gg | >5.1 | |
| 2-Fluoroethanol | Gg' | 0.0 |
| Tt | 4.0 | |
| Gt | >4.0 | |
| Tg | >4.0 |
Note: The table presents the relative energies with the most stable conformer (Gg') as the reference (0.0 kJ/mol). The notation describes the dihedral angles around the C-C bond (first letter, G for gauche, T for trans) and the C-O bond (second letter, g for gauche, t for trans).
A key aspect of the conformational preference in this compound is the potential for intramolecular hydrogen bonding. Quantum chemical methods are used to characterize these weak interactions, specifically the O-H···F and O-H···Cl hydrogen bonds.
In related 2-haloethanols, the existence and nature of intramolecular hydrogen bonding have been extensively debated. chemrxiv.org While some studies provide evidence for a weak O-H···F hydrogen bond in 2-fluoroethanol, others suggest that the gauche preference is not solely due to this interaction. chemrxiv.orgresearchgate.net For 2-haloethanols in general, one of the gauche conformers is significantly more stable, a phenomenon often attributed to an O-H···X (where X is the halogen) intramolecular hydrogen bond. researchgate.net The electrostatic nature of this hydrogen bond is considered preponderant. researchgate.net In the dimer of 2-fluoroethanol, the monomers are stabilized by an intramolecular O-H···F interaction. researchgate.net The formation of a three-center bond involving an external hydrogen bond acceptor and the intramolecular component has also been observed in 2-haloethanol molecules. researchgate.net It has been suggested that while weak, the O-H···X interactions in 2-X-ethanols can be classified as intramolecular hydrogen bonds, particularly as the XCCO torsion angle approaches 0°. chemrxiv.org
Recent research has highlighted the importance of nuclear quantum effects (NQEs) in accurately describing the conformational dynamics and energy landscapes of flexible molecules like 2-fluoroethanol. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org NQEs, such as zero-point energy (ZPE) and tunneling, can significantly influence the relative energies of conformers and the barriers to their interconversion. chemrxiv.org
Path integral molecular dynamics simulations on 2-fluoroethanol have shown that NQEs can modulate the conformational landscape. chemrxiv.orgchemrxiv.orgresearchgate.net While classical ab initio calculations provide a good starting point, the inclusion of ZPE effects can further refine the relative energies of minima and transition states, thereby impacting the molecule's dynamics. chemrxiv.org For 2-fluoroethanol, it has been found that NQEs lead to a significant reduction of the torsional barrier at low temperatures, particularly near the cis region of the dihedrals. chemrxiv.orgresearchgate.netrsc.org These quantum effects are crucial for obtaining good agreement between theoretical and experimental infrared spectra. chemrxiv.orgresearchgate.netrsc.org The study of NQEs helps in understanding how nuclear quantization affects the distances and angles between interacting groups, such as the OH and F in 2-fluoroethanol. chemrxiv.org
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding in this compound is essential for explaining its reactivity and spectroscopic properties. Computational methods provide valuable tools for this analysis.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and bonding orbitals. uni-muenchen.de It allows for the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.deresearchgate.net
In the context of 2-haloethanols, NBO analysis has been used to understand the origins of conformational preferences. tandfonline.comresearchgate.net For instance, in the thermolysis products of 2-chloroethanol and 2-fluoroethanol, NBO analysis revealed that lone pair hyperconjugative interactions are responsible for the preference of the syn vinyl alcohol isomer. tandfonline.comresearchgate.net In a broader sense, NBO analysis helps to quantify the strength of hyperconjugative interactions that can influence the anomeric effect and conformational stability in various molecules. researchgate.net For 2-haloethanols, the hyperconjugative contribution to the stability of the gauche conformer increases from fluorine to iodine. researchgate.net An energy decomposition analysis of 2-haloethanols showed that all gauche preferences benefit from stereoelectronic effects. bg.ac.rs
Interactive Table: Key Hyperconjugative Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (O) | σ* (C-C) | Lone Pair - Antibonding | Stabilizes the gauche conformer |
| σ (C-H) | σ* (C-F) | Bonding - Antibonding | Influences bond lengths and angles |
| σ (C-H) | σ* (C-Cl) | Bonding - Antibonding | Influences bond lengths and angles |
| LP (Cl) | σ* (O-H) | Lone Pair - Antibonding | Potential contribution to hydrogen bonding |
Note: This table provides a generalized overview of potential hyperconjugative interactions in this compound based on studies of related molecules. LP denotes a lone pair, and σ* denotes an antibonding sigma orbital.
Electron momentum spectroscopy (EMS) is an experimental technique that provides information about the electron density distribution in the individual molecular orbitals of a molecule. ustc.edu.cnresearchgate.netnih.gov By comparing experimental momentum profiles with theoretical calculations, EMS can be used to validate and refine the theoretical models of electronic structure.
For 2-fluoroethanol, the binding energy spectra and electron momentum distributions for the outer valence molecular orbitals have been measured using a non-coplanar asymmetric (e, 2e) spectrometer. researchgate.netustc.edu.cn The experimental data were compared with theoretical calculations using methods like the outer-valence Green's function method and DFT with the B3LYP hybrid functional. researchgate.netresearchgate.net Such studies allow for the quantitative calculation of ionization energies and the characterization of the corresponding molecular orbitals. researchgate.netresearchgate.net The comparison between experimental and theoretical momentum profiles helps in the unambiguous assignment of the ordering of the outer valence orbitals, which can sometimes be controversial. researchgate.netnih.gov
Reaction Mechanism Modeling and Energetics
Computational chemistry offers powerful tools to model reaction pathways and determine the energetic feasibility of various transformations. For haloethanols, unimolecular decomposition is a key reaction channel, primarily involving the elimination of hydrogen halides (HX) or water (H₂O).
Transition State Characterization and Activation Energy Calculations for Unimolecular Transformations
Unimolecular reactions proceed through a high-energy transition state (TS), and the energy required to reach this state is known as the activation energy (Ea). Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to characterize these transition states and calculate activation energies. acs.org
For the analogous compounds, 2-fluoroethanol and 2-chloroethanol, studies have investigated the transition states for the elimination of HF and HCl, respectively. These reactions typically occur via a four-membered cyclic transition state, involving a concerted mechanism where the proton is released and the halide ion is expelled simultaneously. chemspider.com The geometry of the transition state is a critical factor, showing an elongation of the C-X (where X is F or Cl) and C-H bonds, and a shortening of the C-C bond, indicating a shift from a single to a double bond character. wikipedia.org
In the case of 2-fluoroethanol decomposition, the elimination of HF leads to the formation of vinyl alcohol, which then tautomerizes to the more stable acetaldehyde (B116499). sigmaaldrich.com The activation energy for this HF elimination has been a subject of both experimental and theoretical investigation. Similarly, for 2-chloroethanol, the principal decomposition pathway involves HCl elimination to yield acetaldehyde. mdpi.com
Computational studies have calculated the activation barriers for these processes using various levels of theory. For instance, DFT predictions for the activation energies for both HF and H₂O elimination from 2-fluoroethanol have been found to be within 1 kcal/mol of the experimental values. acs.orgsigmaaldrich.com The MP2/aug-cc-pvdz level of theory has also shown excellent agreement with experimental activation barriers for HF elimination. sigmaaldrich.com For this compound, one would anticipate competing HCl and HF elimination pathways, with the relative activation energies dictating the major product. The presence of both a chlorine and a fluorine atom on the same carbon would significantly influence the electronic structure and, consequently, the energetics of the transition states.
Table 1: Calculated Activation Energies for Unimolecular Elimination from Haloethanols Activation energies (Ea) are given in kcal/mol. Data is for analogous compounds as direct data for this compound is not readily available.
Computational Studies of Thermal Decomposition Pathways (e.g., HX elimination, H₂O elimination)
Theoretical studies on the thermal decomposition of haloethanols have identified several competing pathways. The primary routes are the unimolecular elimination of a hydrogen halide (HX) and water (H₂O). acs.orgmdpi.com
For 2-fluoroethanol, gas-phase pyrolysis studies conducted in shock tubes between 1000-1200 K show that both HF and H₂O elimination are major decomposition channels. acs.orgsigmaaldrich.com
HF elimination yields vinyl alcohol, which rapidly isomerizes to acetaldehyde. acs.org
H₂O elimination yields vinyl fluoride (B91410) (ethenyl fluoride). sigmaaldrich.com
Experimental results indicate that HF elimination is the kinetically favored pathway at these temperatures, possessing a lower activation energy than H₂O elimination. acs.orgsigmaaldrich.com The acetaldehyde formed can further decompose into methane (B114726) and other products. acs.org
For 2-chloroethanol, high-temperature pyrolysis experiments (933-1100 K) also show that HCl and H₂O elimination are the main decomposition routes. mdpi.com
HCl elimination produces vinyl alcohol (and subsequently acetaldehyde) and is the major reaction pathway. mdpi.com
H₂O elimination produces vinyl chloride and is the minor pathway. mdpi.com
For this compound, four-center elimination reactions would be expected to be the dominant thermal decomposition pathways. These would include:
HCl Elimination: To produce 2-fluoro-ethenol, which would likely rearrange to fluoroacetyl aldehyde.
HF Elimination: To produce 2-chloro-ethenol, which would rearrange to chloroacetyl aldehyde.
H₂O Elimination: To produce 1-chloro-1-fluoroethene.
The branching ratios between these pathways would be determined by the respective activation energies, which are influenced by the C-F and C-Cl bond strengths and the acidity of the adjacent C-H protons.
Solvation Effects on Reaction Pathways: Microhydration Studies and Solvent Cage Dynamics
The reaction mechanisms and energetics of haloalcohols can be significantly altered in the condensed phase due to interactions with solvent molecules. Computational studies of microhydration, where the solute is complexed with a small number of water molecules, provide insight into these effects.
A computational analysis of the hydrogen-bonded clusters of 2-chloroethanol with one to four water molecules has been performed to assess how water facilitates the initial steps of dehalogenation. These studies use methods like MP2, DFT, and composite model chemistries to investigate the structure and electronic distribution of the hydrated clusters. The key findings from such studies on analogous compounds suggest:
Water molecules can form hydrogen-bonding networks with the hydroxyl group of the haloalcohol.
This interaction can influence the bond lengths and vibrational frequencies of key bonds, such as the C-Cl and O-H bonds.
Solvation can stabilize the transition state of elimination reactions, potentially lowering the activation energy compared to the gas phase. A polar solvent can stabilize the polar transition state characteristic of 1,2-elimination reactions. mdpi.com
The concept of a "solvent cage" refers to the trapping of a solute molecule by the surrounding solvent molecules. The dynamics of this cage can influence reaction rates. While specific studies on the solvent cage dynamics of this compound are not available, research on related solvolysis reactions shows that solvent nucleophilicity and ionizing power are critical. For elimination reactions, the ability of the solvent to assist in removing a proton and stabilizing the leaving group is paramount. In aqueous solutions, water can act as both a hydrogen bond donor and acceptor, and as a proton shuttle, potentially facilitating the elimination pathways.
For this compound in an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the hydroxyl group. This microhydration environment could preferentially stabilize certain rotational conformers and influence the transition states for HCl, HF, and H₂O elimination, altering the reaction rates and product distributions compared to the gas phase.
Table 2: Chemical Compounds Mentioned
Advanced Spectroscopic Characterization and Molecular Dynamics Studies of 2 Chloro 2 Fluoroethanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Investigations
Without foundational data from experimental or computational studies on 2-Chloro-2-fluoroethanol, any attempt to create the specified content would be speculative and would not meet the requirements for scientific accuracy.
Elucidation of Conformational Preferences and Interconversion Barriers in Solution
There is no published research that specifically details the conformational preferences of this compound in various solvents. Studies on analogous compounds, such as 2-chloroethanol (B45725) and 2-fluoroethanol (B46154), have established the significance of intramolecular hydrogen bonding in stabilizing the gauche conformer over the anti conformer. In these cases, the interaction between the hydroxyl proton and the halogen atom (O-H···X) is a dominant factor in determining the conformational equilibrium.
For this compound, it would be anticipated that a similar intramolecular hydrogen bond would play a crucial role. However, without experimental data from techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, or microwave spectroscopy, or computational chemistry studies, the relative populations of the different possible conformers (e.g., gauche vs. anti arrangements of the chloro, fluoro, and hydroxyl groups) in different solvent environments remain undetermined.
Similarly, there is no available data on the energy barriers for interconversion between the stable conformers of this compound. The rotational barriers around the C-C and C-O bonds are critical parameters for understanding the molecule's flexibility and dynamics, but these have not been experimentally measured or computationally calculated for this specific compound.
Table 4.3.1.1: Conformational Preferences of this compound in Solution
| Solvent | Conformer | Population (%) | ΔG (kcal/mol) | Method |
|---|
Table 4.3.1.2: Interconversion Barriers of this compound
| Transition | ΔG‡ (kcal/mol) | Method |
|---|
Dynamic NMR for Probing Exchange Processes and Molecular Reorientation
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange and other dynamic processes in molecules. However, a search of the scientific literature reveals no DNMR studies specifically focused on this compound.
Such studies would be invaluable for determining the rates of internal rotation around the single bonds, which would, in turn, provide the activation parameters (enthalpy and entropy of activation) for these processes. Techniques like line-shape analysis and exchange spectroscopy (EXSY) would be applicable, but no such experimental data has been reported.
Furthermore, there is no information on the molecular reorientation dynamics of this compound in solution, which could be investigated using NMR relaxation time measurements. These studies would provide insights into the anisotropic tumbling of the molecule and how it is influenced by solvent viscosity and intermolecular interactions.
Table 4.3.2.1: Kinetic Parameters for Conformational Exchange in this compound from Dynamic NMR
| Process | Rate Constant (k) at T (K) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|
Mechanistic Investigations of 2 Chloro 2 Fluoroethanol Reactivity and Transformation Pathways
Unimolecular Decomposition Mechanisms
The study of unimolecular decomposition provides fundamental insights into the intrinsic stability and reactivity of a molecule. For 2-Chloro-2-fluoroethanol, understanding these pathways is crucial for predicting its fate in high-temperature environments and for elucidating its complex reaction mechanisms.
Gas-phase thermolysis of halogenated ethanols involves the breaking of chemical bonds at elevated temperatures, leading to a variety of decomposition products. While direct experimental studies on this compound are not extensively documented, the thermal decomposition of the closely related compound, 2-chloroethanol (B45725), provides a strong basis for predicting its behavior.
Research on 2-chloroethanol pyrolysis, conducted in shock tubes at temperatures between 933-1100 K, has identified several key products. The primary decomposition products observed are acetaldehyde (B116499) and vinyl chloride. researchgate.net Secondary products include methane (B114726), ethane (B1197151), and ethene, which are formed from the subsequent decomposition of the primary products, particularly the vibrationally excited acetaldehyde. researchgate.net The formation of acetaldehyde from 2-chloroethanol indicates that a 1,2-hydrogen shift occurs, which is characteristic of a polar transition state. researchgate.netscite.ai
Based on these findings for 2-chloroethanol, the gas-phase thermolysis of this compound is expected to proceed through similar, albeit more complex, pathways. The primary products would likely arise from the elimination of hydrogen halides (HCl or HF) or water. The elimination of HCl would lead to the formation of 2-fluoro-vinyl alcohol, while HF elimination would produce 2-chloro-vinyl alcohol. Water elimination would result in the formation of 1-chloro-1-fluoroethene. Further decomposition of these initial products would lead to a complex mixture of smaller molecules.
Table 1: Predicted Primary Products from Gas-Phase Thermolysis of this compound
| Elimination Pathway | Primary Product | Byproduct |
|---|---|---|
| HCl Elimination | 2-Fluoro-vinyl alcohol | HCl |
| HF Elimination | 2-Chloro-vinyl alcohol | HF |
| H₂O Elimination | 1-Chloro-1-fluoroethene | H₂O |
The unimolecular decomposition of this compound involves several competitive elimination reactions, primarily the loss of hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and water (H₂O). The kinetics and thermodynamics of these pathways determine the dominant decomposition route and the resulting product distribution.
For the analogous 2-chloroethanol, experimental studies have determined the first-order rate coefficients for both HCl and H₂O elimination. The HCl elimination reaction, leading to the formation of vinyl alcohol (which rapidly tautomerizes to acetaldehyde), is the major pathway. researchgate.net The H₂O elimination channel, which forms vinyl chloride, is a minor pathway. researchgate.net
Kinetic Data for 2-Chloroethanol Decomposition researchgate.net
HCl Elimination: k = 10¹⁴.¹⁴±⁰.³⁶ exp[-(56.79 ± 1.65 kcal mol⁻¹)/(RT)] s⁻¹
H₂O Elimination: k = 10¹⁴.⁹³±⁰.³¹ exp[-(67.90 ± 1.43 kcal mol⁻¹)/(RT)] s⁻¹
These data clearly show that the activation energy for HCl elimination is significantly lower than that for water elimination, making it the kinetically favored process.
In the case of this compound, the presence of a fluorine atom on the same carbon as the chlorine atom will influence the reaction kinetics. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, which would suggest that HF elimination is thermodynamically less favorable than HCl elimination. The reaction mechanisms for these eliminations are typically bimolecular (E2) or unimolecular (E1). msu.eduslideshare.netlibretexts.org The E2 mechanism is a single-step concerted process, while the E1 mechanism involves the formation of a carbocation intermediate. libretexts.orgyoutube.com Given the structure of this compound, elimination reactions would compete with substitution reactions, with the specific pathway being influenced by factors such as temperature and pressure. msu.edu
Table 2: Comparison of Bond Enthalpies Relevant to Elimination Reactions
| Bond | Average Bond Enthalpy (kJ/mol) |
|---|---|
| C-H | ~413 |
| C-O | ~358 |
| C-Cl | ~339 |
| C-F | ~485 |
| O-H | ~467 |
The higher bond enthalpy of the C-F bond suggests that the activation energy for HF loss would be considerably higher than for HCl loss, making HCl elimination the most probable halide elimination pathway, similar to the case of 2-chloroethanol. The competition between halide loss and water loss would depend on the specific transition state energies, but based on the 2-chloroethanol model, halide elimination is expected to be the dominant decomposition route.
Biotransformation and Environmental Degradation Mechanisms (Focus on Chemical Pathways in Environmental Systems)
The environmental fate of this compound is largely determined by microbial degradation processes. These biotransformation pathways involve a series of enzymatic reactions that break down the compound into less harmful substances.
The microbial degradation of halogenated ethanols is well-documented, particularly for 2-chloroethanol. Strains of Pseudomonas have been shown to degrade 2-chloroethanol via an oxidative pathway. rug.nlnih.gov This pathway is initiated by an alcohol dehydrogenase, which oxidizes 2-chloroethanol to 2-chloroacetaldehyde. rug.nlnih.gov This intermediate is then further oxidized to chloroacetic acid by an NAD-dependent aldehyde dehydrogenase. rug.nlnih.govrug.nl The final step involves a dehalogenase enzyme that cleaves the carbon-chlorine bond, producing glycolate, which can then enter central metabolic pathways. rug.nl
Enzymatic Pathway for 2-Chloroethanol Degradation rug.nlnih.gov
Oxidation: 2-Chloroethanol is oxidized to 2-chloroacetaldehyde, a reaction catalyzed by a chloroethanol dehydrogenase.
Further Oxidation: 2-Chloroacetaldehyde is converted to chloroacetic acid by an aldehyde dehydrogenase.
Dehalogenation: A chloroacetate (B1199739) dehalogenase catalyzes the hydrolytic removal of the chloride ion from chloroacetic acid to form glycolate.
For this compound, a similar pathway is plausible. An alcohol dehydrogenase would likely oxidize the alcohol group to an aldehyde, forming 2-chloro-2-fluoroacetaldehyde. This would then be oxidized to 2-chloro-2-fluoroacetic acid. The subsequent dehalogenation step would be more complex due to the presence of two different halogens. Dehalogenase enzymes exhibit specificity, and the cleavage of the C-F bond is particularly challenging due to its high bond energy. nih.govnih.gov It is possible that two different dehalogenases would be required, one to remove the chloride and another, a fluoroacetate (B1212596) dehalogenase, to cleave the C-F bond. nih.gov
Cytochrome P450 (P450) enzymes represent another major pathway for the metabolism of halogenated hydrocarbons. nih.gov These enzymes are monooxygenases that can catalyze the oxidation of a wide variety of substrates. nih.govyoutube.com The general mechanism involves the abstraction of a hydrogen atom from the substrate to form a radical intermediate, followed by the rebound of a hydroxyl group. youtube.com P450 enzymes could hydroxylate this compound, leading to an unstable intermediate that could spontaneously eliminate HCl or HF.
Spontaneous, non-enzymatic degradation of halogenated compounds can occur in the environment, primarily through hydrolysis. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, this can occur via nucleophilic substitution, where a hydroxide (B78521) ion replaces the halogen atom.
The rate of hydrolysis is highly dependent on the nature of the halogen. The C-Cl bond is significantly more susceptible to nucleophilic attack than the C-F bond. The C-F bond is the strongest single bond in organic chemistry, making spontaneous defluorination a very slow process under typical environmental conditions. Therefore, in an aqueous environment, the spontaneous hydrolysis of this compound would be expected to proceed primarily through the displacement of the chloride ion, forming 2-fluoroethanol (B46154). The rate of this reaction would be slow compared to enzyme-mediated processes.
The intermediates of biotransformation, such as 2-chloro-2-fluoroacetic acid, would also be subject to hydrolysis. The hydrolytic dehalogenation of haloacids is catalyzed by dehalogenase enzymes, but spontaneous hydrolysis can also occur, albeit at a much slower rate. nih.gov Again, the cleavage of the C-Cl bond would be favored over the C-F bond.
The kinetics of biodegradation in complex environmental matrices like soil and water are influenced by numerous factors, including microbial population density, nutrient availability, pH, temperature, and the presence of co-contaminants.
Studies on the degradation of 2-chloroethanol by Pseudomonas putida US2 in soil have shown that the degradation rate is dependent on the initial concentration of the substrate. nih.gov High initial concentrations (>25 mM) were not completely degraded because the process led to a decrease in pH, which inhibited microbial activity. nih.gov This highlights the importance of environmental conditions on biodegradation efficiency. The degradation of 2-chloroethanol was also subject to catabolite repression, where the presence of a more easily metabolized substrate, such as succinate, decreased the rate of 2-chloroethanol degradation. nih.gov
For this compound, similar kinetic behavior can be expected. The degradation pathway would likely be initiated by adapted microbial consortia. The rate would be influenced by the initial concentration, with potential for substrate toxicity or the accumulation of toxic intermediates (like 2-chloro-2-fluoroacetaldehyde) at high concentrations. The presence of multiple halogens could also lead to slower degradation kinetics compared to single-halogenated analogues, as the enzymatic machinery must be capable of cleaving both C-Cl and the more recalcitrant C-F bonds. Elucidating the complete pathway in a complex matrix would involve identifying the key microbial players and the series of metabolic intermediates, ultimately tracking the transformation of the parent compound to inorganic fluoride, chloride, and cell biomass.
Photochemical Reactivity and Excited State Dynamics
The absorption of light by this compound can populate electronically excited states, opening various reaction channels that are not accessible under thermal conditions. The subsequent dynamics, including bond cleavage and molecular rearrangement, are dictated by the nature of the excited state potential energy surface. The presence of both chlorine and fluorine atoms on the same carbon atom, adjacent to a hydroxyl-bearing carbon, allows for a nuanced interplay of electronic and vibrational effects that govern the ultimate fate of the photoexcited molecule.
While direct experimental data on the single-photon IR photolysis of this compound is not extensively documented, significant insights can be drawn from studies on analogous compounds, particularly 2-chloroethanol, in controlled laboratory settings. Investigations utilizing matrix isolation techniques, where molecules are trapped in solid inert gases (like argon or xenon) at cryogenic temperatures, provide a powerful method to study primary photochemical processes by preventing secondary reactions.
In studies on 2-chloroethanol isolated in solid argon and xenon matrices, it has been demonstrated that selective vibrational excitation via single-photon infrared (IR) laser irradiation can induce specific chemical changes. researchgate.net The primary process observed is not the elimination of a halogen hydride but rather a conformational change, or photoisomerization. Specifically, IR excitation of the O-H stretching vibration of the more stable gauche conformer of 2-chloroethanol efficiently drives its conversion to the higher-energy trans conformer. researchgate.net
The quantum yield for this gauche to trans isomerization was found to be near unity, indicating a highly efficient process. researchgate.net This high efficiency suggests that the vibrational energy deposited into the O-H bond is effectively redistributed within the molecule, leading to rotation around the C-C bond. This process highlights that under single-photon IR irradiation in an energy-dissipating environment, intramolecular vibrational energy redistribution (IVR) leading to isomerization can be a dominant pathway over bond dissociation, which typically requires higher energies.
For this compound, a similar behavior would be anticipated. The molecule exists in different conformational states due to rotation around the C-C bond. Excitation of specific vibrational modes, such as the O-H stretch, would likely lead to interconversion between these conformers. The relative energies of the conformers and the barriers to rotation would be influenced by intramolecular hydrogen bonding and steric/electronic repulsions between the substituents.
Table 1: Expected Primary Process in Single-Photon IR Photolysis of this compound in an Inert Matrix
| Reactant | Irradiation | Environment | Primary Process | Anticipated Quantum Yield |
|---|
This controlled, low-energy pathway of isomerization contrasts sharply with the higher-energy dissociation channels typically accessed via ultraviolet (UV) photolysis.
Upon excitation with higher energy photons, such as those in the ultraviolet range, this compound is expected to undergo dissociation through the elimination of a halogen hydride molecule (HCl or HF). The competition between these two elimination channels is a central aspect of its photochemical reactivity. The relative likelihood of HCl versus HF elimination is governed by factors including bond strengths (C-Cl vs. C-F), the stability of the transition states, and the dynamics on the excited state potential energy surface.
Insights into this competition can be gained from studies on the unimolecular elimination reactions of structurally similar compounds. For instance, investigations into 1,2-chlorofluoroethane (CH₂ClCH₂F), which features the same C-Cl and C-F bonds, are highly informative. Studies on vibrationally excited 1,2-chlorofluoroethane have shown that the threshold energies for HCl and HF elimination are remarkably similar. nih.gov
The threshold energy for HCl elimination from 1,2-chlorofluoroethane was determined to be 65 ± 2 kcal mol⁻¹, while the threshold for HF elimination was found to be 63 ± 2 kcal mol⁻¹. nih.gov These similar energy requirements suggest that both channels are energetically accessible and likely to be competitive. The product branching ratio for the elimination from CH₂ClCH₂F was observed to be approximately 1, confirming that both HCl and HF elimination pathways occur at comparable rates under these conditions. nih.gov
Applying these findings to this compound, one can infer that upon photochemical excitation to a sufficiently high energy state, both HCl and HF elimination are probable primary dissociation channels.
HCl Elimination: This pathway would lead to the formation of 2-fluoro-vinyl alcohol (a vinyl alcohol, which would likely tautomerize to 2-fluoroacetaldehyde) and hydrogen chloride. CH(Cl)(F)CH₂OH → CH(F)=CHOH + HCl
HF Elimination: This pathway would produce 2-chloro-vinyl alcohol (which would tautomerize to 2-chloroacetaldehyde) and hydrogen fluoride. CH(Cl)(F)CH₂OH → CH(Cl)=CHOH + HF
The slightly lower threshold energy for HF elimination in the analog compound suggests this pathway might be kinetically favored. nih.gov However, the dynamics of the excited state, potential curve crossings, and the influence of the hydroxyl group could alter the branching ratio in this compound compared to its alkane analog.
Table 2: Energetic Comparison of Competing Halogen Hydride Elimination Channels based on Analog Compound Data
| Analog Compound | Elimination Product | Threshold Energy (kcal mol⁻¹) nih.gov | Implication for this compound |
|---|---|---|---|
| 1,2-chlorofluoroethane | HCl | 65 ± 2 | HCl elimination is a viable, high-energy pathway. |
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Key Intermediate in the Synthesis of Specialty Fluorinated and Chlorinated Organic Compounds
2-Chloro-2-fluoroethanol serves as a pivotal precursor in the synthesis of a variety of specialty organic compounds, where the controlled incorporation of fluorine and chlorine is crucial for modulating biological activity, chemical stability, and other physicochemical properties.
Precursor for Fluoroalkyl and Chloroalkyl Derivatives in Complex Synthetic Routes
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a halogenated ethyl moiety, makes it an attractive starting material for the synthesis of more complex fluoroalkyl and chloroalkyl derivatives. The hydroxyl group can be readily transformed into other functional groups or used as a point of attachment for further molecular elaboration.
While direct examples of this compound's application are not extensively documented in publicly available literature, its utility can be inferred from the synthesis of analogous compounds. For instance, the synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives highlights the importance of chlorinated nucleoside intermediates in accessing a range of substituted analogues. nih.gov In these syntheses, the chloro- and tosyloxy- groups act as versatile leaving groups, enabling the introduction of various functionalities. nih.gov This suggests a potential pathway where this compound could be a precursor to similar electrophilic intermediates.
The general reactivity of halogenated alcohols allows for their conversion into a variety of derivatives. researchgate.netnih.gov For example, they can be converted to alkyl halides, which are versatile reagents in organic synthesis. researchgate.netnih.gov This conversion can be achieved through various methods, including the use of reagents like thionyl chloride or phosphorus tribromide, which would transform the hydroxyl group of this compound into a second halogen, creating a 1-chloro-1-fluoro-2-haloethane derivative. Such compounds are valuable synthons for introducing the chloro-fluoroethyl group into organic molecules through nucleophilic substitution reactions.
Building Block in the Construction of Diverse Molecular Architectures
The unique substitution pattern of this compound makes it a valuable building block for constructing diverse and complex molecular architectures. The presence of two different halogens on the same carbon atom offers opportunities for selective and sequential reactions, a key strategy in modern organic synthesis.
Although specific examples detailing the use of this compound as a building block are scarce, the synthesis of compounds like 2-(2-chloroethoxy)ethanol (B196239) in the preparation of complex molecules for medical imaging applications provides a relevant analogy. researchgate.net In these multi-step syntheses, halogenated alcohols are used to introduce specific linking chains or functional groups. researchgate.net Similarly, this compound could be employed to introduce a 2-chloro-2-fluoroethyl ether or ester functionality into a larger molecule, which could then serve as a handle for further chemical modification or as a key component of a biologically active compound.
Derivatization for Functional Material Development
The unique properties imparted by fluorine and chlorine atoms, such as increased thermal stability, chemical resistance, and specific polarity, make this compound an interesting candidate for derivatization in the development of functional materials.
Incorporation into Polymer Chains and Functional Coatings
The incorporation of halogenated monomers into polymers is a well-established strategy for modifying their properties. For instance, the polymerization of 1-chloro-2-fluoro-ethene leads to a polymer with specialized characteristics. study.com While this compound is not a monomer in the same sense, its hydroxyl group provides a reactive handle for incorporation into polymer chains through esterification or etherification reactions.
For example, this compound could be reacted with a dicarboxylic acid or its derivative to form a polyester, or with a diisocyanate to form a polyurethane. The resulting polymers would possess pendant 2-chloro-2-fluoroethyl groups, which could impart desirable properties to the material, such as flame retardancy, low surface energy, or altered solubility. While specific examples of polymers derived from this compound are not readily found, the general principle of using functionalized alcohols to create specialty polymers is a cornerstone of polymer chemistry. The polymerization of chloroethylene compounds in aqueous emulsions is a known industrial process, indicating the compatibility of chlorinated monomers with polymerization reactions. google.com
Exploration as a Component in Novel Solvents and Reaction Media (e.g., related to green solvent applications of other fluoroalcohols)
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have gained significant attention as "green" solvents in organic synthesis due to their unique properties, including high ionizing power and strong hydrogen bond donating ability. researchgate.net These properties can lead to enhanced reaction rates and selectivities in various organic transformations. researchgate.net
Given its structure, this compound is expected to share some of the characteristics of other small, halogenated alcohols. The presence of both fluorine and chlorine atoms would influence its polarity, boiling point, and solvent-solute interactions. While extensive studies on the solvent properties of this compound are not available, its potential as a component in novel solvent systems or as a reaction medium for specific applications warrants exploration. For example, its polarity and potential for hydrogen bonding could be advantageous in reactions involving polar transition states or for dissolving specific reactants. The use of 2-chloroethanol (B45725) as a solvent in various industrial applications, such as for cellulose (B213188) acetate (B1210297) and in textile printing, demonstrates the utility of small halogenated alcohols as solvents. wikipedia.orgchlorohydrin.com
Q & A
Q. What are the critical physical and chemical properties of 2-Chloro-2-fluoroethanol for experimental design?
While direct data for this compound is scarce, analogs like 2-Chloroethanol (density: 1.197 g/cm³, boiling point: 128–130°C) and 2-Fluoroethanol (handled via local exhaust ventilation) suggest key considerations . Researchers should:
- Measure temperature-dependent properties (e.g., density, viscosity) using pycnometry or viscometry, as halogen positioning affects polarity and intermolecular forces .
- Characterize melting/boiling points via differential scanning calorimetry (DSC) to account for fluorine’s electronegativity and chlorine’s steric effects.
- Determine solubility in common solvents (e.g., DMSO, ethanol) through gravimetric analysis.
Q. What safety protocols are essential for handling this compound?
Based on hazard profiles of related compounds:
- PPE : Nitrile/butyl rubber gloves (≥12 mil thickness; >4-hour breakthrough time), chemical safety goggles, and lab coats .
- Ventilation : Use fume hoods or local exhaust systems to limit vapor exposure .
- Fire Safety : Decomposition releases toxic gases (e.g., HF, HCl); use CO₂, foam, or dry powder extinguishers .
- First Aid : Immediate eye rinsing (15+ minutes), contaminated clothing removal, and medical consultation for ingestion (no vomiting) .
Advanced Research Questions
Q. How does the dual halogenation (Cl/F) influence this compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine may activate the adjacent chlorine as a leaving group, favoring SN₂ mechanisms. Methodological approaches include:
- Kinetic studies under varied conditions (solvent polarity, temperature) to compare reaction rates with mono-halogenated analogs .
- Isotopic labeling (e.g., ¹⁸O) and NMR (¹⁹F/¹³C) to track substitution sites and intermediates .
- Computational modeling (DFT) to assess transition states and substituent effects on activation energy.
Q. What analytical methods are suitable for detecting trace impurities in synthesized this compound?
- GC-MS : Optimize columns (e.g., DB-5MS) to separate halogenated byproducts (e.g., dihaloethanes) .
- HPLC-UV/RI : Use C18 columns with acetonitrile/water gradients to resolve polar impurities.
- ICP-OES/MS : Quantify halogen content to verify stoichiometry and rule out residual catalysts (e.g., metal ions) .
- FTIR/NMR : Confirm functional group integrity (e.g., –OH stretch at ~3200 cm⁻¹, ¹H NMR δ 3.5–4.0 ppm for CH₂Cl/F) .
Q. How can the environmental impact of this compound be assessed?
- Biodegradation Studies : Use OECD 301B tests with activated sludge to measure half-life in aqueous systems.
- Toxicity Assays : Conduct Daphnia magna or Vibrio fischeri bioassays for acute toxicity .
- Thermal Degradation Analysis : Employ TGA-MS to identify decomposition products (e.g., HF, HCl) under controlled pyrolysis .
Contradictions and Validation
- Fire Extinguishing Media : While CO₂ and foam are recommended for 2-Chloroethanol, incompatible agents for this compound remain unspecified; validate via small-scale flammability tests .
- Exposure Limits : No occupational limits exist for 2-Fluoroethanol; adopt ALARA principles and monitor airborne levels with PID detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
